molecular formula C14H11F3N2 B15116984 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole

2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole

Cat. No.: B15116984
M. Wt: 264.25 g/mol
InChI Key: AJYFVGWBSVDUBN-UHFFFAOYSA-N
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Description

2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine derivative. One common method involves the reaction of 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl) with suitable reagents under controlled conditions . The intermediate is then subjected to further reactions to form the final isoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and isoindoles, such as 2-(trifluoromethyl)pyridine and 2,3-dihydro-1H-isoindole derivatives .

Uniqueness

What sets 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole apart is its combination of the trifluoromethyl group with the isoindole structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability .

Properties

Molecular Formula

C14H11F3N2

Molecular Weight

264.25 g/mol

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]-1,3-dihydroisoindole

InChI

InChI=1S/C14H11F3N2/c15-14(16,17)12-6-3-7-13(18-12)19-8-10-4-1-2-5-11(10)9-19/h1-7H,8-9H2

InChI Key

AJYFVGWBSVDUBN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

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